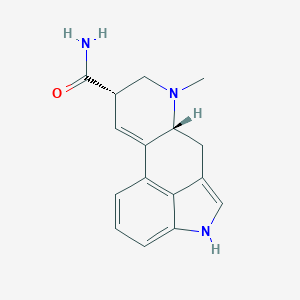
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide, also known as NTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. NTB is a member of the nitrobenzamide family and has a molecular weight of 337.38 g/mol.
Mecanismo De Acción
The mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit various biochemical and physiological effects. In a study by Chen et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to induce apoptosis and cell cycle arrest in breast cancer cells. In another study by Kim et al. (2017), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit analgesic and anti-anxiety effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Octyl-3-nitro-2,4,6-trihydroxybenzamide in lab experiments is its high purity and stability. N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is a synthetic compound that can be easily synthesized and purified to a high degree of purity. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is stable under a wide range of conditions, which makes it suitable for various lab experiments.
One limitation of using N-Octyl-3-nitro-2,4,6-trihydroxybenzamide in lab experiments is its potential toxicity. N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit cytotoxic effects in certain cell types, which may limit its use in certain experiments. In addition, the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is not fully understood, which may limit its use in certain experiments that require a detailed understanding of the compound's mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide. One direction is to further investigate the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide. Understanding the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide may provide insights into its potential applications in medicine, biochemistry, and pharmacology. Another direction is to explore the potential of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide as a therapeutic agent for various diseases. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide may have potential as an anti-cancer agent or as an analgesic for chronic pain. Finally, future studies may investigate the potential of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide as a tool for studying the mechanism of action of various enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide involves the reaction of 3-nitro-2,4,6-trihydroxybenzoic acid with octanoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane as a solvent and is refluxed for several hours. After the reaction, the product is purified through column chromatography using a mixture of hexane and ethyl acetate as eluent. The final product obtained is a white crystalline solid.
Aplicaciones Científicas De Investigación
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In a study conducted by Chen et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In another study by Kim et al. (2017), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
In biochemistry, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been used as a tool to study the mechanism of action of various enzymes. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin. In a study by Kim et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme.
In pharmacology, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been studied for its potential as an analgesic and anti-anxiety agent. In a study by Lee et al. (2015), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to exhibit analgesic effects in a mouse model of neuropathic pain. In another study by Lee et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce anxiety-like behavior in a mouse model of anxiety.
Propiedades
Número CAS |
126395-22-0 |
|---|---|
Nombre del producto |
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide |
Fórmula molecular |
C15H22N2O6 |
Peso molecular |
326.34 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-3-nitro-N-octylbenzamide |
InChI |
InChI=1S/C15H22N2O6/c1-2-3-4-5-6-7-8-16-15(21)12-10(18)9-11(19)13(14(12)20)17(22)23/h9,18-20H,2-8H2,1H3,(H,16,21) |
Clave InChI |
GHKVBXWBMCWZKD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
SMILES canónico |
CCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
Otros números CAS |
126395-22-0 |
Sinónimos |
N-octyl-3-nitro-2,4,6-trihydroxybenzamide PNO8 cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)









![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)